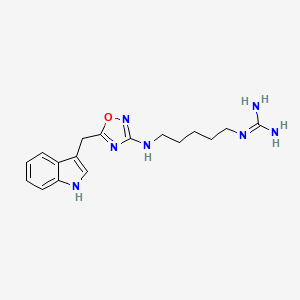

Phidianidine B

Description

Properties

Molecular Formula |

C17H23N7O |

|---|---|

Molecular Weight |

341.4 g/mol |

IUPAC Name |

2-[5-[[5-(1H-indol-3-ylmethyl)-1,2,4-oxadiazol-3-yl]amino]pentyl]guanidine |

InChI |

InChI=1S/C17H23N7O/c18-16(19)20-8-4-1-5-9-21-17-23-15(25-24-17)10-12-11-22-14-7-3-2-6-13(12)14/h2-3,6-7,11,22H,1,4-5,8-10H2,(H,21,24)(H4,18,19,20) |

InChI Key |

DDXQZNQMFITAGA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC3=NC(=NO3)NCCCCCN=C(N)N |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery of Phidianidine B: A Technical Guide to its Isolation, Characterization, and Biological Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Marine organisms are a prolific source of structurally novel and biologically active secondary metabolites. Among these, the opisthobranch mollusk Phidiana militaris has yielded a unique class of indole alkaloids known as phidianidines. This technical guide focuses on Phidianidine B, a compound distinguished by the unprecedented presence of a 1,2,4-oxadiazole ring system linked to an indole moiety and a terminal guanidine group.[1][2] First reported in 2011, this compound has garnered significant attention for its potent cytotoxic effects against a range of cancer cell lines and its intriguing pharmacological profile, including activity at central nervous system targets.[3][4] This document provides a comprehensive overview of the discovery of this compound, detailing the experimental protocols for its isolation, structural elucidation, and biological evaluation, and presenting key quantitative data in a structured format.

Data Presentation

Spectroscopic Data

The structure of this compound was elucidated through extensive spectroscopic analysis. The following table summarizes the key Nuclear Magnetic Resonance (NMR) data.

| This compound | ¹H NMR (400 MHz, CD₃OD) | ¹³C NMR (100 MHz, CD₃OD) |

| Position | δ (ppm) | δ (ppm) |

| 2 | 7.26 (1H, s) | 124.0 |

| 4 | 7.39 (1H, d, J=7.7 Hz) | 119.2 |

| 5 | 7.05 (1H, t, J=7.7 Hz) | 121.9 |

| 6 | 7.15 (1H, t, J=7.7 Hz) | 118.6 |

| 7 | 7.57 (1H, d, J=7.7 Hz) | 111.7 |

| 7a | - | 127.4 |

| 3a | - | 136.7 |

| 8 | 4.24 (2H, s) | 30.8 |

| 3' | - | 168.9 |

| 5' | - | 177.1 |

| 1'' | 3.17 (4H, m) | 42.6 |

| 2'' | 1.62-1.72 (4H, m) | 28.5 |

| 3'' | 1.46 (2H, m) | 23.8 |

| 4'' | 1.62-1.72 (4H, m) | 28.5 |

| 5'' | 3.17 (4H, m) | 41.0 |

| Guanidino-C | - | 157.1 |

Note: NMR data is referenced from a synthetic sample and confirmed to be identical to the natural product.[5]

Cytotoxicity Data

This compound has demonstrated significant cytotoxicity against a panel of tumor and non-tumor mammalian cell lines. The half-maximal inhibitory concentration (IC₅₀) values are summarized below.

| Cell Line | Cell Type | IC₅₀ (µM) |

| C6 | Rat glioma | 0.14 |

| HeLa | Human epithelial cervical cancer | 0.21 |

| CaCo-2 | Human epithelial colorectal adenocarcinoma | 1.8 |

| H9c2 | Rat embryonic cardiac myoblasts | 10.5 |

| 3T3-L1 | Murine embryonic fibroblasts | 100.2 |

Data from Carbone et al., 2011.[6]

Experimental Protocols

Isolation of this compound from Phidiana militaris

The isolation of this compound from its natural source involves a multi-step extraction and chromatographic process.

1. Collection and Extraction:

-

Specimens of Phidiana militaris were collected from the South China Sea.

-

The mollusk tissues were lyophilized and then exhaustively extracted with methanol (MeOH) at room temperature.

-

The resulting crude extract was concentrated under reduced pressure.

2. Solvent Partitioning:

-

The crude extract was partitioned between ethyl acetate (EtOAc) and water (H₂O).

-

The aqueous phase, containing the more polar compounds including this compound, was retained.

-

The aqueous layer was then further extracted with n-butanol (n-BuOH).

3. Chromatographic Purification:

-

The n-BuOH soluble fraction was subjected to column chromatography on a reversed-phase C18 silica gel.

-

A stepwise gradient elution was performed using a mixture of H₂O and MeOH.

-

Fractions were monitored by thin-layer chromatography (TLC) and/or high-performance liquid chromatography (HPLC).

-

Fractions containing this compound were combined and further purified by semi-preparative reversed-phase HPLC using a H₂O/MeOH gradient containing 0.1% trifluoroacetic acid (TFA) to yield the pure compound.

Structure Elucidation

The planar structure of this compound was determined by a combination of spectroscopic techniques:

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) was used to determine the molecular formula of this compound.

-

NMR Spectroscopy: A suite of one- and two-dimensional NMR experiments, including ¹H, ¹³C, COSY, HSQC, and HMBC, were conducted to establish the connectivity of the atoms within the molecule.

Cytotoxicity Assay

The cytotoxic activity of this compound was evaluated using a standard cell viability assay.

1. Cell Culture:

-

The selected cancer and non-cancer cell lines were cultured in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

2. Assay Procedure:

-

Cells were seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

The following day, the cells were treated with various concentrations of this compound dissolved in a suitable solvent (e.g., DMSO).

-

Control wells received only the solvent.

-

The cells were incubated with the compound for a specified period (e.g., 48 hours).

3. Viability Assessment:

-

Cell viability was assessed using a colorimetric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 assay.

-

The absorbance was measured using a microplate reader.

-

The percentage of cell viability was calculated relative to the solvent-treated control cells.

-

IC₅₀ values were determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[1]

Mandatory Visualization

Caption: Workflow for the isolation of this compound from Phidiana militaris.

Conclusion

This compound represents a significant discovery in the field of marine natural products, both for its unique chemical structure and its potent biological activities. The detailed methodologies provided in this guide for its isolation, characterization, and bioactivity assessment serve as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug discovery. The potent cytotoxicity of this compound against cancer cell lines suggests its potential as a lead compound for the development of new anticancer agents. Further investigation into its mechanism of action and structure-activity relationships is warranted to fully exploit its therapeutic potential.

References

- 1. Total Synthesis and Biological Evaluation of Phidianidines A and B Uncovers Unique Pharmacological Profiles at CNS Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Concise total synthesis of phidianidine A and B [agris.fao.org]

- 3. Total synthesis and biological evaluation of phidianidines A and B uncovers unique pharmacological profiles at CNS targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scholarcommons.sc.edu [scholarcommons.sc.edu]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

The Biological Activity of Phidianidine B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phidianidine B is a structurally unique indole alkaloid originally isolated from the marine opisthobranch mollusk Phidiana militaris. It belongs to a class of compounds characterized by a rare 1,2,4-oxadiazole ring system linked to an indole core. Extensive research has revealed that this compound and its analogue, Phidianidine A, possess a diverse range of biological activities, making them compelling molecules for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the known biological activities of this compound, including detailed experimental protocols and a summary of quantitative data.

Core Biological Activities

This compound has demonstrated significant activity in several key biological areas:

-

Cytotoxicity: this compound exhibits potent cytotoxic effects against a range of cancer and non-tumor cell lines.

-

Central Nervous System (CNS) Activity: It acts as a selective inhibitor of the dopamine transporter (DAT) and a partial agonist of the μ-opioid receptor.

-

Enzyme Inhibition: Derivatives of this compound have shown potential as inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), a key target in metabolic diseases.

-

Antifouling Properties: The related compound, Phidianidine A, has demonstrated potent antifouling activity, suggesting a potential application for this compound in this area as well.

Quantitative Data Summary

The following tables summarize the quantitative data associated with the biological activities of this compound and its closely related analogue, Phidianidine A.

Table 1: Cytotoxicity of Phidianidines A and B

| Cell Line | Compound | IC50 (μM) |

| C6 (rat glioma) | Phidianidine A | 0.21 ± 0.03 |

| This compound | 0.14 ± 0.02 | |

| HeLa (human cervical cancer) | Phidianidine A | 0.35 ± 0.04 |

| This compound | 0.28 ± 0.03 | |

| CaCo-2 (human colorectal adenocarcinoma) | Phidianidine A | 1.2 ± 0.1 |

| This compound | 0.9 ± 0.1 | |

| H9c2 (rat embryonic cardiac myoblasts) | Phidianidine A | 10.5 ± 1.2 |

| This compound | 8.2 ± 0.9 | |

| 3T3-L1 (murine embryonic fibroblasts) | Phidianidine A | > 100 |

| This compound | 100.2 ± 11.5 |

Table 2: CNS Target Binding and Functional Activity of this compound

| Target | Assay Type | Parameter | Value (nM) |

| Dopamine Transporter (DAT) | Radioligand Binding | Ki | 680 |

| Uptake Inhibition | IC50 | 390 | |

| μ-Opioid Receptor (μOR) | Radioligand Binding | Ki | 340 |

| GTPγS Functional Assay | % Agonism | 12% at 10 µM |

Table 3: PTP1B Inhibitory Activity of this compound Derivatives

| Compound Derivative | IC50 (μM) |

| 14c | 4.9 |

| 14n | 5.3 |

| 14p | 5.8 |

Note: The above data for PTP1B inhibition is for derivatives of this compound, as the parent compound showed weaker activity in the initial screens.

Experimental Protocols

Cytotoxicity Assay (WST-1 Cell Proliferation Assay)

This protocol is based on the methodology used to assess the cytotoxicity of Phidianidines A and B in HEK293 cells.

a. Cell Culture and Plating:

-

Human Embryonic Kidney (HEK293) cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Cells are seeded into 96-well plates at a density of 25,000 cells per well in 100 µL of culture medium.

b. Compound Treatment:

-

This compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.

-

The stock solution is further diluted in culture medium to achieve the desired final concentrations.

-

10 µL of the diluted compound solution (or DMSO as a vehicle control) is added to the respective wells. For the initial screening, a concentration of 10 µM is often used.

c. Incubation:

-

The plates are incubated for 24 and 48 hours in a humidified incubator at 37°C with 5% CO2.

d. WST-1 Assay:

-

After the incubation period, 10 µL of WST-1 (Water Soluble Tetrazolium salt) reagent is added to each well.

-

The plates are incubated for an additional 2 hours at 37°C.

-

The absorbance is measured at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

e. Data Analysis:

-

The percentage of cell viability is calculated relative to the DMSO-treated control cells.

-

IC50 values are determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Dopamine Transporter (DAT) Inhibition Assay (Radioligand Binding)

This protocol outlines a general procedure for a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for the dopamine transporter.

a. Membrane Preparation:

-

Cell membranes are prepared from cells stably expressing the human dopamine transporter (e.g., HEK293-hDAT cells).

-

Cells are harvested and homogenized in a suitable buffer (e.g., Tris-HCl).

-

The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in the assay buffer.

b. Binding Assay:

-

The assay is performed in a 96-well plate format.

-

Each well contains:

-

A fixed concentration of a radiolabeled ligand specific for DAT (e.g., [3H]WIN 35,428).

-

Varying concentrations of this compound (competitor).

-

Cell membranes expressing DAT.

-

-

Non-specific binding is determined in the presence of a high concentration of a known DAT inhibitor (e.g., cocaine).

-

The plates are incubated at room temperature to allow the binding to reach equilibrium.

c. Filtration and Scintillation Counting:

-

The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

The filters are washed with ice-cold buffer to remove any unbound radioligand.

-

The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is measured using a scintillation counter.

d. Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The IC50 value for this compound is determined by plotting the percentage of specific binding against the logarithm of the competitor concentration.

-

The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

μ-Opioid Receptor Functional Assay (GTPγS Binding Assay)

This protocol describes a method to assess the functional activity of this compound at the μ-opioid receptor by measuring its ability to stimulate the binding of [35S]GTPγS to G-proteins.

a. Membrane Preparation:

-

Membranes are prepared from cells stably expressing the human μ-opioid receptor (e.g., CHO-K1 cells). The preparation method is similar to that described for the DAT assay.

b. GTPγS Binding Assay:

-

The assay is conducted in a 96-well plate.

-

Each well contains:

-

Cell membranes expressing the μ-opioid receptor.

-

A fixed concentration of GDP.

-

Varying concentrations of this compound.

-

A known μ-opioid receptor agonist (e.g., DAMGO) is used as a positive control for maximal stimulation.

-

-

The reaction is initiated by the addition of [35S]GTPγS.

-

The plates are incubated at 30°C for a defined period (e.g., 60 minutes) to allow for agonist-stimulated [35S]GTPγS binding.

c. Filtration and Scintillation Counting:

-

The assay is terminated by rapid filtration through glass fiber filters.

-

The filters are washed with ice-cold buffer.

-

Radioactivity retained on the filters is measured by scintillation counting.

d. Data Analysis:

-

The agonist-stimulated [35S]GTPγS binding is calculated as the percentage increase over basal binding (in the absence of agonist).

-

The functional potency (EC50) and efficacy (% agonism relative to the full agonist) of this compound are determined from the concentration-response curve.

PTP1B Inhibition Assay

This protocol is a general method for assessing the inhibitory activity of compounds against Protein Tyrosine Phosphatase 1B using a colorimetric substrate.

a. Reagents and Materials:

-

Recombinant human PTP1B enzyme.

-

Assay buffer (e.g., 50 mM HEPES, pH 7.2, containing 100 mM NaCl, 1 mM EDTA, and 1 mM DTT).

-

p-Nitrophenyl phosphate (pNPP) as the substrate.

-

This compound or its derivatives dissolved in DMSO.

-

A known PTP1B inhibitor (e.g., Suramin) as a positive control.

b. Assay Procedure:

-

The assay is performed in a 96-well plate.

-

To each well, add:

-

PTP1B enzyme solution.

-

Varying concentrations of the test compound (this compound derivative) or DMSO (control).

-

-

Pre-incubate the enzyme and inhibitor at 37°C for a short period (e.g., 10 minutes).

-

Initiate the reaction by adding the pNPP substrate solution.

-

Incubate the plate at 37°C. The reaction progress is monitored by measuring the absorbance at 405 nm at regular intervals, which corresponds to the formation of the product, p-nitrophenol.

c. Data Analysis:

-

The rate of the enzymatic reaction is determined from the linear portion of the absorbance versus time plot.

-

The percentage of inhibition is calculated for each concentration of the test compound.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.

Signaling Pathways and Mechanisms of Action

The diverse biological activities of this compound can be attributed to its interaction with specific molecular targets, leading to the modulation of distinct signaling pathways.

Dopamine Transporter (DAT) Inhibition

This compound's inhibition of DAT blocks the reuptake of dopamine from the synaptic cleft into the presynaptic neuron. This leads to an increased concentration and prolonged presence of dopamine in the synapse, thereby enhancing dopaminergic neurotransmission.

Caption: this compound inhibits dopamine reuptake via DAT.

μ-Opioid Receptor Partial Agonism

As a partial agonist, this compound binds to and activates the μ-opioid receptor, but with lower efficacy than a full agonist. This leads to the activation of Gi/o proteins, which in turn inhibit adenylyl cyclase, reducing intracellular cAMP levels, and modulate ion channels to decrease neuronal excitability.

Caption: this compound partially activates μ-opioid receptor signaling.

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition

Derivatives of this compound inhibit PTP1B, a negative regulator of the insulin and leptin signaling pathways. By inhibiting PTP1B, these compounds can potentially enhance insulin sensitivity, making them of interest for the treatment of type 2 diabetes and obesity.

Caption: this compound derivatives inhibit PTP1B, enhancing insulin signaling.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the initial biological characterization of a novel compound like this compound.

Caption: General workflow for characterizing the biological activity of a novel compound.

Conclusion

This compound is a marine-derived indole alkaloid with a compelling and diverse pharmacological profile. Its potent cytotoxicity, combined with its selective activity on key CNS targets and potential for enzyme inhibition, underscores its significance as a lead compound for the development of new therapeutic agents. This technical guide provides a foundational understanding of the biological activities of this compound, offering valuable data and methodologies to guide future research and development efforts in this exciting area of natural product chemistry. Further investigation into the in vivo efficacy, safety profile, and mechanism of action of this compound and its analogues is warranted to fully elucidate their therapeutic potential.

Phidianidine B: Unraveling Its Anticancer Potential (A Review of Currently Available Data)

For: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information regarding the specific molecular mechanism of action of Phidianidine B in cancer cells is limited in publicly available scientific literature. This document summarizes the current knowledge based on existing research.

Executive Summary

This compound, a marine-derived indole alkaloid, has demonstrated notable cytotoxic effects against various cancer cell lines.[1][2] Isolated from the marine opisthobranch mollusk Phidiana militaris, this compound, along with its analog Phidianidine A, is characterized by a unique 1,2,4-oxadiazole ring system.[1] While its potent anti-proliferative properties have been highlighted, a detailed understanding of its mechanism of action at the molecular level remains largely uncharted. This guide synthesizes the available data on this compound's cytotoxicity and provides a framework for future research to elucidate its therapeutic potential.

Cytotoxicity Profile

This compound has been reported to exhibit high cytotoxicity against several tumor cell lines, with some studies indicating efficacy at nanomolar concentrations.[2]

Table 1: Summary of Reported Cytotoxic Activity of this compound

| Cell Line | Cancer Type | Reported Potency | Source(s) |

| HeLa | Cervical Cancer | High cytotoxicity | [1][2][3] |

| C6 | Glioma | Cytotoxic at nanomolar concentrations | [2] |

| CaCo-2 | Colon Adenocarcinoma | In vitro cytotoxic potency | [3] |

Note: Specific IC50 values for this compound across a comprehensive panel of cancer cell lines are not consistently reported in the available literature, precluding a more detailed quantitative comparison.

Known Biological Activities and Postulated Mechanisms of Action

While the precise mechanisms by which this compound exerts its cytotoxic effects on cancer cells are not well-defined, preliminary information and studies on related compounds suggest several potential avenues of action that warrant further investigation.

Potential for Apoptosis Induction

The induction of programmed cell death, or apoptosis, is a hallmark of many effective anticancer agents. While direct evidence for this compound-induced apoptosis is lacking, this remains a critical area for future research. Key questions to address include:

-

Caspase Activation: Does this compound treatment lead to the activation of initiator caspases (e.g., caspase-8, caspase-9) and executioner caspases (e.g., caspase-3, caspase-7)?

-

Mitochondrial Pathway: Does this compound alter the mitochondrial membrane potential and trigger the release of cytochrome c?

-

Bcl-2 Family Proteins: How does this compound affect the expression levels of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins?[4][5][6][7][8]

Possible Effects on Cell Cycle Progression

Many cytotoxic compounds exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest and subsequent cell death. Investigating the impact of this compound on the cell cycle is a crucial next step. Future studies should aim to:

-

Determine Cell Cycle Arrest: At which phase of the cell cycle (G1, S, G2/M) does this compound cause an accumulation of cells?

-

Analyze Cyclins and CDKs: Does this compound treatment alter the expression or activity of key cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs)?

Modulation of Signaling Pathways

Deregulated signaling pathways are a cornerstone of cancer development and progression. The potential for this compound to interfere with these pathways is a promising area of investigation. Key pathways of interest include:

-

PI3K/Akt/mTOR Pathway: This pathway is frequently hyperactivated in cancer and plays a crucial role in cell growth, proliferation, and survival.[9][10][11][12][13]* MAPK/ERK Pathway: This pathway is involved in regulating a wide range of cellular processes, including proliferation, differentiation, and survival.

Diagram: Hypothetical Signaling Pathway Inhibition by this compound

Caption: Postulated inhibitory effects of this compound on key cancer signaling pathways.

Anti-Metastatic Potential

The ability of cancer cells to metastasize is a major cause of mortality. Preliminary research on Phidianidine A, a related compound, has suggested a role as a CXCR4 antagonist, a receptor implicated in tumor development and metastasis. [14]This suggests that this compound may also possess anti-metastatic properties, a hypothesis that requires experimental validation.

Proposed Experimental Protocols for Mechanistic Studies

To address the current gaps in knowledge, a series of well-established experimental protocols should be employed.

Cell Viability and Cytotoxicity Assays

-

MTT Assay: To determine the half-maximal inhibitory concentration (IC50) of this compound across a panel of cancer cell lines. This assay measures the metabolic activity of cells as an indicator of cell viability.

Diagram: MTT Assay Workflow

Caption: A simplified workflow for determining the cytotoxicity of this compound using an MTT assay.

Apoptosis Assays

-

Annexin V/Propidium Iodide (PI) Staining: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells using flow cytometry.

-

Caspase Activity Assays: To measure the activity of key caspases (e.g., caspase-3, -8, -9) using colorimetric or fluorometric substrates.

-

Western Blotting: To analyze the expression levels of Bcl-2 family proteins (Bax, Bcl-2, etc.) and cleaved PARP.

Diagram: Apoptosis Detection Workflow

Caption: Experimental workflow for assessing this compound-induced apoptosis.

Cell Cycle Analysis

-

Propidium Iodide (PI) Staining and Flow Cytometry: To analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) based on DNA content.

-

Western Blotting: To examine the expression of key cell cycle regulatory proteins, including cyclins (e.g., Cyclin B1, Cyclin D1) and cyclin-dependent kinases (e.g., CDK1, CDK4).

Future Directions and Conclusion

The initial findings on the cytotoxicity of this compound are promising, but substantial research is required to fully understand its mechanism of action and evaluate its potential as a therapeutic agent. Future in-depth studies should focus on the key areas outlined in this guide, including a comprehensive analysis of its effects on apoptosis, the cell cycle, and critical cancer-related signaling pathways. Furthermore, in vivo studies using animal models are essential to assess the efficacy, toxicity, and pharmacokinetic profile of this compound. The elucidation of its molecular targets and mechanisms will be instrumental in guiding the potential development of this marine natural product into a novel anticancer drug.

References

- 1. Structure and cytotoxicity of phidianidines A and B: first finding of 1,2,4-oxadiazole system in a marine natural product - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Regulation of apoptosis by Bcl-2 family proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Regulation of apoptosis by Bcl‐2 family proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]

- 7. How the Bcl-2 family of proteins interact to regulate apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Inhibition of Phosphatidylinositol 3-Kinase/Akt Signaling Suppresses Tumor Cell Proliferation and Neuroendocrine Marker Expression in GI Carcinoid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. 4-Acetylantroquinonol B Suppresses Prostate Cancer Growth and Angiogenesis via a VEGF/PI3K/ERK/mTOR-Dependent Signaling Pathway in Subcutaneous Xenograft and In Vivo Angiogenesis Models [mdpi.com]

- 13. d-nb.info [d-nb.info]

- 14. Targeting apoptotic caspases in cancer - PMC [pmc.ncbi.nlm.nih.gov]

Phidianidine B: A Technical Guide to its Function as a Dopamine Transporter Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phidianidine B, a marine-derived indole alkaloid, has emerged as a significant subject of interest within neuropharmacology due to its potent and selective inhibition of the dopamine transporter (DAT). This technical guide provides a comprehensive overview of this compound, focusing on its pharmacological profile, the experimental methodologies used to characterize its activity, and its synthesis. Quantitative data on its binding affinity and functional inhibition at monoamine transporters are presented in a structured format for comparative analysis. Detailed protocols for key in vitro assays are provided to facilitate the replication and further investigation of its properties. Furthermore, this guide includes visualizations of the dopamine signaling pathway, a representative experimental workflow for assessing DAT inhibition, and the selectivity profile of this compound, all rendered using the DOT language for clarity and precision.

Introduction to this compound and the Dopamine Transporter

The dopamine transporter (DAT) is a crucial neuronal membrane protein responsible for the reuptake of dopamine from the synaptic cleft into the presynaptic neuron. This process terminates dopaminergic neurotransmission and is vital for maintaining dopamine homeostasis. Dysregulation of DAT function is implicated in several neuropsychiatric disorders, including attention deficit hyperactivity disorder (ADHD), depression, and substance use disorders. Consequently, DAT is a primary target for various therapeutic agents and drugs of abuse, such as cocaine and amphetamines.

This compound is a natural product first isolated from the marine opisthobranch mollusk Phidiana militaris. Structurally, it features a unique 1,2,4-oxadiazole moiety linked to an indole system and a guanidinoalkyl side chain. Research has demonstrated that this compound is a potent inhibitor of DAT with significant selectivity over the serotonin transporter (SERT) and the norepinephrine transporter (NET). This selectivity profile makes this compound a valuable lead compound for the development of novel therapeutics targeting the dopaminergic system with potentially fewer off-target effects.

Quantitative Pharmacological Profile

The inhibitory activity of this compound and its analogues has been quantified through radioligand binding assays and functional uptake assays. The following tables summarize the key quantitative data, providing a clear comparison of its potency and selectivity.

Table 1: Binding Affinity (Ki) of this compound and Related Compounds at Monoamine Transporters

| Compound | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) |

| This compound | 680 | >10,000 | >10,000 |

| Phidianidine A | 310 | >10,000 | >10,000 |

Data sourced from Lindsley et al. (2012).[1]

Table 2: Functional Inhibition (IC50) of this compound and Related Compounds at Monoamine Transporters

| Compound | DAT IC50 (nM) | SERT IC50 (nM) | NET IC50 (nM) |

| This compound | 860 | >10,000 | >10,000 |

| Phidianidine A | 390 | >10,000 | >10,000 |

Data sourced from Lindsley et al. (2012).[1]

Experimental Protocols

The characterization of this compound as a DAT inhibitor relies on established in vitro pharmacological assays. The following sections provide detailed methodologies for these key experiments.

Radioligand Binding Assay for Dopamine Transporter (DAT)

This protocol describes a competitive binding assay to determine the affinity of a test compound (e.g., this compound) for the dopamine transporter using a radiolabeled ligand, such as [³H]WIN 35,428.

Materials:

-

Biological Material: Rat striatal tissue or cells stably expressing the human dopamine transporter (hDAT).

-

Radioligand: [³H]WIN 35,428 (a cocaine analog that binds to DAT).

-

Non-specific Binding Control: A high concentration of a known DAT inhibitor (e.g., 10 µM cocaine or GBR 12909).

-

Assay Buffer: Phosphate-buffered saline (PBS) or Tris-HCl buffer.

-

Test Compound: this compound at various concentrations.

-

Instrumentation: Scintillation counter, filtration apparatus.

Procedure:

-

Membrane Preparation: Homogenize fresh or frozen rat striatal tissue in ice-cold assay buffer. Centrifuge the homogenate at low speed to remove nuclei and large debris. Centrifuge the resulting supernatant at high speed to pellet the membranes containing the transporters. Resuspend the membrane pellet in fresh assay buffer.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

A fixed volume of the membrane preparation.

-

A fixed concentration of [³H]WIN 35,428.

-

Varying concentrations of the test compound (this compound).

-

For non-specific binding determination, add the non-specific binding control instead of the test compound.

-

For total binding, add assay buffer instead of the test compound.

-

-

Incubation: Incubate the plate at a specified temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand. Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Synaptosomal Dopamine Uptake Assay

This functional assay measures the ability of a test compound to inhibit the uptake of radiolabeled dopamine into synaptosomes, which are resealed nerve terminals containing functional transporters.

Materials:

-

Biological Material: Freshly dissected rat striatal tissue.

-

Radiolabeled Substrate: [³H]Dopamine.

-

Uptake Buffer: Krebs-Ringer-HEPES buffer containing glucose and pargyline (to inhibit monoamine oxidase).

-

Test Compound: this compound at various concentrations.

-

Uptake Inhibitor Control: A known DAT inhibitor (e.g., cocaine or nomifensine) for determining non-specific uptake.

-

Instrumentation: Scintillation counter, filtration apparatus or centrifuge.

Procedure:

-

Synaptosome Preparation: Homogenize fresh rat striatal tissue in ice-cold sucrose buffer. Centrifuge the homogenate at low speed to remove larger cellular debris. Centrifuge the resulting supernatant at a higher speed to pellet the synaptosomes. Resuspend the synaptosomal pellet in uptake buffer.

-

Pre-incubation: Pre-incubate aliquots of the synaptosomal suspension with varying concentrations of the test compound (this compound) or the uptake inhibitor control for a short period (e.g., 10-15 minutes) at 37°C.

-

Initiation of Uptake: Initiate dopamine uptake by adding a fixed concentration of [³H]Dopamine to each tube and incubate for a short, defined period (e.g., 5-10 minutes) at 37°C.

-

Termination of Uptake: Terminate the uptake by rapid filtration through glass fiber filters followed by washing with ice-cold uptake buffer, or by adding an excess of ice-cold buffer and centrifuging to pellet the synaptosomes.

-

Quantification: Lyse the filtered or pelleted synaptosomes and measure the amount of accumulated [³H]Dopamine using a scintillation counter.

-

Data Analysis: Calculate the specific uptake by subtracting the uptake in the presence of the uptake inhibitor control from the total uptake. Plot the percentage of inhibition of specific uptake against the logarithm of the test compound concentration to determine the IC₅₀ value.

Synthesis of this compound

The total synthesis of this compound has been accomplished through several routes. A common strategy involves the coupling of an indole acetic acid derivative with a protected aminoalkyl hydroxyguanidine, followed by cyclization to form the 1,2,4-oxadiazole ring and subsequent deprotection and guanidinylation.

A Representative Synthetic Scheme:

-

Preparation of the Hydroxyguanidine Intermediate: Commercially available mono-Boc protected 1,5-diaminopentane is treated with cyanogen bromide to yield a cyanamide intermediate. Subsequent reaction with hydroxylamine hydrochloride produces the key hydroxyguanidine coupling partner.

-

Coupling and Cyclization: The indole-3-acetic acid is activated, for example with HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and then coupled with the hydroxyguanidine intermediate. Heating the resulting adduct induces cyclization to form the 1,2,4-oxadiazole ring.

-

Deprotection: The Boc protecting group on the pentylamine chain is removed under acidic conditions (e.g., with trifluoroacetic acid).

-

Guanidinylation: The final step involves the guanidinylation of the primary amine to afford this compound.

Visualizations

The following diagrams, created using the DOT language, illustrate key concepts related to the action of this compound.

Caption: Dopamine signaling pathway and the inhibitory action of this compound on DAT.

Caption: Experimental workflow for a synaptosomal dopamine uptake inhibition assay.

Caption: Selectivity profile of this compound for monoamine transporters.

Conclusion and Future Directions

This compound stands out as a potent and selective inhibitor of the dopamine transporter. Its unique chemical structure and pharmacological profile make it an important tool for studying the dopaminergic system and a promising scaffold for the design of novel therapeutics. The detailed experimental protocols and synthesized information provided in this guide are intended to support further research into the mechanism of action, structure-activity relationships, and potential therapeutic applications of this compound and its analogues. Future investigations could focus on in vivo studies to assess its behavioral effects, pharmacokinetic properties, and potential for treating dopamine-related disorders.

References

An In-depth Technical Guide on the Interaction of Phidianidine B with the Mu-Opioid Receptor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phidianidine B, a marine-derived indole alkaloid, has been identified as a selective and potent ligand for the mu-opioid receptor (μOR). This technical guide provides a comprehensive overview of the interaction between this compound and the μOR, based on available scientific literature. It details the compound's binding and functional activity, outlines the experimental protocols used for its characterization, and visualizes the associated signaling pathways. While qualitative data robustly supports its role as a partial agonist, specific quantitative metrics for binding affinity (Ki) and functional potency (EC50) and efficacy (Emax) have not been reported in the primary literature. This document serves as a foundational resource for researchers interested in the therapeutic potential of this compound and its analogues.

Introduction

This compound is a novel 1,2,4-oxadiazole-containing alkaloid originally isolated from the marine opisthobranch mollusk Phidiana militaris.[1][2] Subsequent total synthesis and biological evaluation have revealed its unique pharmacological profile, notably its selective interaction with the mu-opioid receptor (μOR).[2][3] The μOR is a G-protein coupled receptor (GPCR) that mediates the analgesic effects of most clinically used opioids.[2] this compound's characterization as a selective, potent ligand and partial agonist at the μOR, with no activity at the delta (δ) and kappa (κ) opioid receptors, makes it an intriguing candidate for further investigation in pain management and other CNS-related disorders.[2][3]

Quantitative Data Presentation

A thorough review of the primary literature, including the seminal work by Lindsley and co-workers, indicates that while this compound has been characterized as a potent ligand and partial agonist of the μOR, specific quantitative data for its binding affinity (Ki) and functional activity (EC50 and Emax) have not been published.[2][3] The initial characterization was performed through single-point radioligand binding assays and concentration-response curves in a [35S]GTPγS functional assay.[3]

The table below summarizes the available qualitative and semi-quantitative data for this compound's interaction with the mu-opioid receptor.

| Parameter | Value | Assay | Receptor Type | Cell Line | Reference |

| Binding Activity | Potent Ligand (similar to Phidianidine A's 103% inhibition at 10 µM) | Radioligand Displacement Assay | Human μ-opioid | Not Specified | [3] |

| Functional Activity | Weak Partial Agonist | [35S]GTPγS Binding Assay | Human μ-opioid | CHO-K1 | [3] |

| Selectivity | Selective for μ-opioid receptor | Radioligand Displacement Assay | Human δ- and κ-opioid | Not Specified | [3] |

| Cytotoxicity | Non-cytotoxic at high doses over 48h | Not Specified | HEK293 | [3] |

Note: The "103% inhibition" for Phidianidine A likely refers to the displacement of a radioligand in a competitive binding assay, indicating strong binding affinity. This compound was reported to have a similar profile.[3] The term "weak partial agonist" is based on the observation of a response in the [35S]GTPγS assay, but without reported EC50 and Emax values.[3]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the characterization of this compound's interaction with the mu-opioid receptor.

Radioligand Binding Assay (General Protocol)

While the specific protocol used for this compound was not detailed in the primary literature, a standard competitive radioligand binding assay for the mu-opioid receptor using [3H]-DAMGO is described below. This protocol is representative of the methodology likely employed.

Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for the mu-opioid receptor by measuring its ability to displace a radiolabeled ligand ([3H]-DAMGO).

Materials:

-

Membrane preparations from cells stably expressing the human mu-opioid receptor (e.g., CHO-K1 cells).

-

[3H]-DAMGO (radioligand).

-

Unlabeled DAMGO (for determining non-specific binding).

-

Test compound (this compound).

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the μOR in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer.

-

Assay Setup: In a 96-well plate, combine the membrane preparation, [3H]-DAMGO (at a concentration near its Kd), and varying concentrations of the test compound (this compound).

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

-

Termination of Binding: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of [3H]-DAMGO (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand Binding Assay Workflow

[35S]GTPγS Functional Assay

This protocol is adapted from the methods described in the primary literature characterizing this compound.[3]

Objective: To determine the functional activity (potency - EC50 and efficacy - Emax) of a test compound (e.g., this compound) at the mu-opioid receptor by measuring its ability to stimulate the binding of [35S]GTPγS to G-proteins.

Materials:

-

Membranes from CHO-K1 cells stably expressing the human mu-opioid receptor.

-

[35S]GTPγS (radioligand).

-

Guanosine 5'-diphosphate (GDP).

-

DAMGO (full agonist control).

-

Test compound (this compound).

-

Assay buffer (modified HEPES, pH 7.4).

-

Scintillation Proximity Assay (SPA) beads (e.g., wheat germ agglutinin-coated).

-

Microplate scintillation counter.

Procedure:

-

Pre-incubation: In a 96-well plate, pre-incubate the cell membranes (0.016 mg/mL) with 3 mM GDP and varying concentrations of the test compound (this compound) or DAMGO in modified HEPES buffer for 20 minutes at 25°C.[3]

-

SPA Bead Addition: Add SPA beads to each well and incubate for another 60 minutes at 30°C.[3]

-

Reaction Initiation: Initiate the binding reaction by adding 0.3 nM [35S]GTPγS to each well.[3]

-

Incubation: Incubate the plate for an additional 30 minutes.[3]

-

Signal Detection: Measure the scintillation signal using a microplate scintillation counter.

-

Data Analysis: The increase in [35S]GTPγS binding relative to the response of the full agonist DAMGO (at 10 µM) is determined.[3] A response of 50% or more indicates possible μOR agonist activity.[3] For partial agonists, the EC50 (concentration to achieve 50% of its own maximal effect) and Emax (maximal effect relative to DAMGO) would be determined from the concentration-response curve.

[35S]GTPγS Binding Assay Workflow

Signaling Pathways

As a partial agonist at the mu-opioid receptor, this compound is expected to activate the canonical G-protein signaling pathway, albeit to a lesser extent than a full agonist like DAMGO. The binding of this compound to the μOR induces a conformational change in the receptor, leading to the activation of associated inhibitory G-proteins (Gi/o).

The activated Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can modulate the activity of other effectors, such as inwardly rectifying potassium channels (GIRKs) and voltage-gated calcium channels (VGCCs).

This compound Signaling at the μOR

Conclusion

This compound represents a structurally novel and pharmacologically interesting marine natural product with selective partial agonist activity at the mu-opioid receptor.[2][3] Its unique profile suggests potential for development as a lead compound for novel analgesics with a potentially favorable side-effect profile. However, a significant gap in the current understanding of this compound is the lack of publicly available, precise quantitative data on its binding affinity and functional efficacy at the μOR. Further detailed pharmacological studies are required to elucidate its complete in vitro and in vivo profile and to fully assess its therapeutic potential. This guide provides a comprehensive summary of the current knowledge and a framework for future research in this area.

References

- 1. Design, synthesis and in vitro biological evaluation of marine phidianidine derivatives as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Total synthesis and biological evaluation of phidianidines A and B uncovers unique pharmacological profiles at CNS targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Total Synthesis and Biological Evaluation of Phidianidines A and B Uncovers Unique Pharmacological Profiles at CNS Targets - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Cytotoxicity Screening of Phidianidine B: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phidianidine B, a marine-derived indole alkaloid featuring a rare 1,2,4-oxadiazole ring, has emerged as a molecule of interest in pharmacological research.[1] Isolated from the marine opisthobranch mollusk Phidiana militaris, its structural novelty has prompted investigations into its biological activities, including its potential as a cytotoxic agent.[1] This technical guide provides a comprehensive overview of the preliminary cytotoxicity screening of this compound, summarizing the currently available data, outlining experimental protocols, and discussing the potential mechanisms of action.

Data Presentation: A Tale of Contradictory Findings

The existing literature on the cytotoxicity of this compound presents a conflicting narrative. While some studies report significant cytotoxic effects against a range of cancer and non-cancer cell lines, others suggest a lack of significant activity. This discrepancy underscores the preliminary nature of the research and highlights the need for further, more detailed investigations.

One body of research indicates that phidianidines, including this compound, exhibit high cytotoxicity.[1][2] Specifically, cytotoxic activity has been reported against human cervical cancer (HeLa), rat glioma (C6), human colon adenocarcinoma (CaCo-2), rat heart myoblasts (H9c2), and mouse embryo fibroblasts (3T3-L1).[2][3] For C6 and HeLa cell lines, this cytotoxicity is reported to be in the nanomolar range.[4]

Conversely, a separate study involving the total synthesis of this compound found it to be devoid of cytotoxicity at a concentration of 10 μM in Human Embryonic Kidney (HEK293) cells over a 48-hour period.[5] Furthermore, initial screening in the National Cancer Institute's 60-cell line panel (NCI-60) showed that this compound caused only a 5–30% inhibition of cell growth at a concentration of 10 µM, suggesting weak activity.[5]

Due to the absence of specific IC50 values in the studies reporting high cytotoxicity, a direct quantitative comparison is not possible. The table below summarizes the qualitative findings from the available literature.

| Cell Line | Reported Cytotoxicity | Quantitative Data (IC50) |

| HeLa (Human Cervical Cancer) | High, Nanomolar[2][4] | Not Available |

| C6 (Rat Glioma) | High, Nanomolar[4] | Not Available |

| CaCo-2 (Human Colon Adenocarcinoma) | High[2][3] | Not Available |

| H9c2 (Rat Heart Myoblasts) | High[2] | Not Available |

| 3T3-L1 (Mouse Embryo Fibroblasts) | High[2] | Not Available |

| HEK293 (Human Embryonic Kidney) | Devoid of Cytotoxicity[5] | > 10 µM |

| NCI-60 Cell Line Panel | 5-30% growth inhibition[5] | > 10 µM |

Experimental Protocols

Detailed experimental protocols for the cytotoxicity screening of this compound are not extensively published. However, based on the available information and standard cell viability assay procedures, a plausible methodology can be constructed. The WST-1 assay was utilized in the study that reported a lack of cytotoxicity in HEK293 cells.

WST-1 Cell Proliferation/Cytotoxicity Assay

This protocol is a composite based on the published methodology and general WST-1 assay guidelines.

1. Cell Culture and Seeding:

-

HEK293 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Cells are harvested during the logarithmic growth phase and seeded into a 96-well plate at a density of 25,000 cells per well in 100 µL of culture medium.

2. Compound Treatment:

-

This compound is dissolved in a suitable solvent, such as Dimethyl Sulfoxide (DMSO), to create a stock solution.

-

Serial dilutions of this compound are prepared in the culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should be kept constant and at a non-toxic level (typically ≤ 0.5%).

-

100 µL of the compound dilutions are added to the respective wells. A vehicle control (medium with the same final concentration of DMSO) and a positive control (a known cytotoxic agent) are included.

3. Incubation:

-

The plate is incubated for various time points, such as 24 and 48 hours, at 37°C in a 5% CO2 incubator.

4. WST-1 Assay:

-

Following the incubation period, 10 µL of WST-1 reagent is added to each well.

-

The plate is incubated for an additional 1-4 hours at 37°C. The incubation time with WST-1 should be optimized for the specific cell line and experimental conditions.

-

The plate is gently shaken for 1 minute to ensure a homogenous distribution of the formazan product.

5. Data Acquisition and Analysis:

-

The absorbance is measured at 450 nm using a microplate reader. A reference wavelength of >600 nm is used to subtract background noise.

-

The percentage of cell viability is calculated relative to the vehicle-treated control cells.

-

The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Mandatory Visualization

Experimental Workflow for Cytotoxicity Screening

Caption: Workflow for assessing the cytotoxicity of this compound.

Hypothesized Signaling Pathway: Intrinsic Apoptosis

Given the complete lack of specific mechanistic data for this compound, a generalized diagram of the intrinsic apoptosis pathway is presented below. It is crucial to note that this is a hypothetical representation and has not been experimentally validated for this compound. The cytotoxic effects of many natural products are mediated through the induction of apoptosis.

References

- 1. Structure and cytotoxicity of phidianidines A and B: first finding of 1,2,4-oxadiazole system in a marine natural product - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Total Synthesis and Biological Evaluation of Phidianidines A and B Uncovers Unique Pharmacological Profiles at CNS Targets - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthetic Pathway of Phidianidine B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phidianidine B, a marine alkaloid isolated from the opisthobranch mollusk Phidiana militaris, has garnered significant attention within the scientific community.[1] Its unique structure, featuring a 1,2,4-oxadiazole ring linked to an indole moiety and a terminal guanidine group, presents a compelling scaffold for medicinal chemistry and drug development.[1][2] Phidianidines have demonstrated a range of biological activities, including cytotoxicity against tumor cell lines and potent, selective inhibition of the dopamine transporter (DAT).[1][3] This guide provides an in-depth overview of the total synthesis of this compound, focusing on the core chemical pathway, experimental methodologies, and quantitative data derived from key synthetic approaches.

Proposed Biosynthetic and Retrosynthetic Strategy

While the natural biosynthetic pathway of this compound within Phidiana militaris has not been fully elucidated, a proposed biogenetic pathway has informed its chemical synthesis.[3] The retrosynthesis of this compound generally involves the key coupling of an indole acetic acid derivative with an appropriately functionalized alkyl bis-guanidine or a precursor thereof.[3] This strategy breaks the molecule down into key synthons that are often commercially available or readily prepared.

A common retrosynthetic analysis for this compound is illustrated below.

Caption: Retrosynthetic analysis of this compound.

Total Synthesis of this compound

Multiple synthetic routes to this compound have been reported, each with variations in starting materials, reagents, and overall efficiency.[3][4][5] The following sections detail a common and effective synthetic pathway, compiling data and protocols from published literature.

Key Precursors and Reagents

The synthesis of this compound relies on several key starting materials and reagents. The primary building blocks are an indole derivative and a C5 aminoalkyl fragment.

| Precursor/Reagent | Role in Synthesis | Commercial Availability |

| Indole-3-acetic acid | Indole core of this compound | Commercially Available[3] |

| 1,5-Diaminopentane | Backbone of the alkyl guanidine chain | Commercially Available[3] |

| Cyanogen bromide | Reagent for guanidine formation | Commercially Available[3] |

| Hydroxylamine hydrochloride | Reagent for hydroxyguanidine formation | Commercially Available[3] |

| N,N'-di-Boc-1H-pyrazole-1-carboxamidine | Guanidylating agent | Commercially Available[6] |

| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | Coupling agent | Commercially Available[3] |

Experimental Protocols

The following protocols represent a general workflow for the synthesis of this compound, based on reported methodologies.[3][5][7]

Step 1: Synthesis of the Hydroxyguanidine Coupling Partner

-

Protection of Diamine: Commercially available 1,5-diaminopentane is mono-Boc protected to yield N-Boc-1,5-diaminopentane.[3]

-

Cyanation: The protected diamine is treated with cyanogen bromide to deliver the corresponding cyanamide.[3]

-

Hydroxyguanidine Formation: The cyanamide is then reacted with hydroxylamine hydrochloride to produce the key hydroxyguanidine coupling partner.[3]

Step 2: Preparation of the Indole Acetic Acid

Indole-3-acetic acid is either commercially available or can be readily prepared from indole in a two-step process.[3]

Step 3: Coupling and Oxadiazole Formation

-

HATU-mediated Coupling: The hydroxyguanidine intermediate is coupled with indole-3-acetic acid using HATU as a coupling agent.[3]

-

Cyclization and Deprotection: The resulting intermediate undergoes cyclization to form the 1,2,4-oxadiazole ring, followed by acidic cleavage of the Boc protecting group to afford the amine precursor of this compound.[3]

Step 4: Final Guanidinylation

The terminal amine is guanidinylated using a suitable reagent, such as N,N'-di-Boc-1H-pyrazole-1-carboxamidine, followed by deprotection to yield this compound.[3][6]

The overall synthetic workflow can be visualized as follows:

Caption: Synthetic workflow for this compound.

Quantitative Data

The efficiency of the synthesis of this compound has been reported with varying overall yields. The following table summarizes the reported yields from a notable synthetic route.

| Product | Number of Steps | Overall Yield | Reference |

| This compound | 6 | 21% | [3] |

| This compound | 7 | 14% | [5] |

| This compound | 8 | 19% | [3][4] |

The total synthesis of this compound has been successfully achieved through convergent synthetic strategies. While the natural biosynthetic machinery remains to be fully uncovered, the chemical synthesis provides a reliable and scalable route to access this potent marine natural product and its analogues for further biological evaluation and drug discovery efforts. The methodologies and data presented in this guide offer a comprehensive resource for researchers in the field of natural product synthesis and medicinal chemistry. The availability of synthetic routes opens avenues for structure-activity relationship (SAR) studies, which are crucial for optimizing the pharmacological profile of this compound as a potential therapeutic lead.

References

- 1. mdpi.com [mdpi.com]

- 2. CCU Digital Commons - Undergraduate Research Competition: A Fisher Indole Synthesis approach to Phidianidine Analogues [digitalcommons.coastal.edu]

- 3. Total Synthesis and Biological Evaluation of Phidianidines A and B Uncovers Unique Pharmacological Profiles at CNS Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for the Total Synthesis of Phidianidine B

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the total synthesis of Phidianidine B, a cytotoxic 1,2,4-oxadiazole-containing marine natural product.[1][2][3] this compound has garnered interest in the scientific community due to its unique structure and potential as a lead compound in drug discovery.[1][4][5][6] This guide outlines two distinct and successfully executed synthetic routes, offering a comprehensive resource for researchers in organic synthesis and medicinal chemistry.

Overview of Synthetic Strategies

Two primary synthetic routes for this compound have been reported in the literature, each with its own set of advantages. The first, a seven-step synthesis, achieves a 14% overall yield and is notable for its adaptability in creating analogues with different alkyl chain lengths or substitutions on the indole ring.[1][2] The second is a more concise six-step synthesis, affording a higher overall yield of 21%.[4][5][6][7] Both methods converge on the formation of the characteristic 1,2,4-oxadiazole core, a feature rarely found in marine natural products.[1]

Synthetic Route 1: Seven-Step Synthesis

This pathway, as detailed by Carbone et al. (2012), centers on the coupling of 3-indoleacetic acid methyl ester with an amino-alkyl hydroxy guanidine intermediate.[1][2] The synthesis is designed to be flexible, allowing for the generation of various Phidianidine analogues.[1]

Synthetic Route 2: Six-Step Synthesis

Lindsley et al. (2012) developed a more streamlined approach that commences from commercially available materials and proceeds through a key hydroxyguanidine coupling partner.[4][7] This route is characterized by its efficiency and high overall yield.[4][5][6]

Quantitative Data Summary

The following table summarizes the key quantitative data from the two primary synthetic routes to this compound, allowing for a direct comparison of their efficiencies.

| Parameter | Synthetic Route 1 (Carbone et al., 2012) [1][2] | Synthetic Route 2 (Lindsley et al., 2012) [4][5][6][7] |

| Number of Steps | 7 | 6 |

| Overall Yield | 14% | 21% |

| Starting Materials | 3-indoleacetic acid methyl ester, N,N-dimethylformamide, cyanamide, sodium amide, hydroxylamine hydrochloride, sodium methoxide | Mono-Boc protected 1,5-diaminopentane, cyanogen bromide, hydroxylamine hydrochloride, indole-3-acetic acid |

| Key Intermediates | Amino-alkyl hydroxy guanidine | Hydroxyguanidine coupling partner |

| Coupling Method | Not explicitly detailed | HATU-mediated coupling |

Experimental Protocols

The following protocols provide detailed methodologies for the key experiments in both synthetic routes.

Protocol 1: Key Intermediate Synthesis (Route 1)

This protocol describes the synthesis of the key amino-alkyl hydroxy guanidine intermediate.

Materials:

-

N,N-dimethylformamide solution of cyanamide

-

Sodium amide

-

Hydroxylamine hydrochloride

-

Sodium methoxide

-

Anhydrous methanol

Procedure:

-

A solution of cyanamide in N,N-dimethylformamide is reacted with sodium amide to form a 1-cyanamino derivative.[2]

-

The resulting compound is then treated with hydroxylamine hydrochloride and sodium methoxide in anhydrous methanol to yield the key hydroxyguanidine intermediate.[2]

-

The reaction mixture is stirred at room temperature for 10 hours, then warmed to 53 °C and stirred for an additional 7 hours.[1]

-

The mixture is filtered to yield the product as a pale yellow oil.[1]

Protocol 2: Key Intermediate Synthesis (Route 2)

This protocol outlines the preparation of the key hydroxyguanidine coupling partner.

Materials:

-

Mono-Boc protected 1,5-diaminopentane

-

Cyanogen bromide

-

Hydroxylamine hydrochloride

Procedure:

-

Mono-Boc protected 1,5-diaminopentane is treated with cyanogen bromide to yield an intermediate.[4][7]

-

This intermediate is then exposed to hydroxylamine hydrochloride to produce the key hydroxyguanidine coupling partner in good yield.[4][7]

Protocol 3: 1,2,4-Oxadiazole Formation and Final Product (Route 2)

This protocol details the HATU-mediated coupling and final deprotection steps.

Materials:

-

Hydroxyguanidine coupling partner (from Protocol 2)

-

Indole-3-acetic acid

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Acid for Boc group cleavage

Procedure:

-

A HATU-mediated coupling reaction is performed between the hydroxyguanidine coupling partner and indole-3-acetic acid to form the 1,2,4-oxadiazole ring.[4]

-

The resulting product is then subjected to acidic cleavage of the Boc protecting group.[4]

-

The final steps of guanidation and deprotection yield this compound.[4][7]

Visualized Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the two synthetic routes to this compound.

Caption: Synthetic pathway for this compound via the seven-step route.

Caption: Synthetic pathway for this compound via the six-step route.

References

- 1. researchgate.net [researchgate.net]

- 2. arkat-usa.org [arkat-usa.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Total Synthesis and Biological Evaluation of Phidianidines A and B Uncovers Unique Pharmacological Profiles at CNS Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Total synthesis and biological evaluation of phidianidines A and B uncovers unique pharmacological profiles at CNS targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols: Phidianidine B In Vitro Cytotoxicity Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phidianidine B is a marine-derived indole alkaloid, first isolated from the opisthobranch mollusk Phidiana militaris. It is structurally unique due to the presence of a 1,2,4-oxadiazole ring system.[1] Preliminary studies have revealed that this compound possesses significant biological activity, including potent in vitro cytotoxicity against a range of cancer cell lines.[2][3] These findings have positioned this compound as a compound of interest for further investigation in the field of oncology and drug development.

These application notes provide a detailed overview of the methodologies used to assess the in vitro cytotoxicity of this compound, including protocols for common assays and a summary of the available data. Additionally, a proposed signaling pathway for its cytotoxic mechanism is presented to guide future research.

Data Presentation: In Vitro Cytotoxicity of this compound

The cytotoxic effects of this compound have been evaluated against both tumor and non-tumor cell lines. While several studies have reported high cytotoxicity, specific IC50 values are not consistently available in the public domain. The following table summarizes the existing qualitative and quantitative data.

| Cell Line | Cell Type | Organism | Cytotoxicity | IC50 Value | Citation(s) |

| HeLa | Human Cervical Cancer | Human | High | Reported to be in the nanomolar range | [2][3] |

| C6 | Rat Glioma | Rat | High | Reported to be in the nanomolar range | [2] |

| CaCo-2 | Human Colon Adenocarcinoma | Human | High | Not specified | [3] |

| H9c2 | Rat Heart Myoblast | Rat | High | Not specified | [3] |

| 3T3-L1 | Mouse Embryo Fibroblast | Mouse | High | Not specified | [3] |

| HEK293 | Human Embryonic Kidney | Human | No cytotoxicity observed at 10 µM | > 10 µM | [2] |

Note: The discrepancy in cytotoxicity observed between the cancer cell lines and the HEK293 cell line suggests potential for selective activity, a desirable characteristic for a therapeutic agent. However, further studies with a broader range of concentrations and cell lines are necessary to confirm this selectivity.

Experimental Protocols

Cell Viability and Cytotoxicity Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic agent).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

MTT Addition: Following incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: After the 4-hour incubation, carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

The WST-1 (Water Soluble Tetrazolium Salt-1) assay is another colorimetric assay for the quantification of cell proliferation and viability. Unlike MTT, the formazan product of WST-1 is water-soluble, simplifying the procedure.

Protocol:

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

-

Incubation: Incubate the plate for the desired exposure time.

-

WST-1 Addition: Add 10 µL of WST-1 reagent to each well.

-

Incubation with WST-1: Incubate the plate for 1-4 hours at 37°C. The incubation time will depend on the cell type and density.

-

Absorbance Measurement: Shake the plate gently and measure the absorbance at 450 nm.

-

Data Analysis: Calculate cell viability as described for the MTT assay.

Apoptosis Detection

This flow cytometry-based assay is used to differentiate between viable, apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live and early apoptotic cells, but can stain the DNA of late apoptotic and necrotic cells, which have lost membrane integrity.

Protocol:

-

Cell Culture and Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound for the desired time.

-

Cell Harvesting: After treatment, collect both the floating and adherent cells. Centrifuge the cell suspension and wash the cell pellet with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for assessing the in vitro cytotoxicity of this compound.

Caption: Workflow for in vitro cytotoxicity testing of this compound.

Proposed Signaling Pathway for this compound-Induced Apoptosis

While the precise signaling pathway for this compound-induced cytotoxicity has not been fully elucidated, based on the activity of other 1,2,4-oxadiazole-containing compounds and marine natural products, a plausible mechanism involves the induction of apoptosis. The following diagram illustrates a hypothetical signaling cascade.

Caption: Hypothetical signaling pathway of this compound-induced apoptosis.

This proposed pathway suggests that this compound may induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways, converging on the activation of effector caspases. This model provides a framework for future mechanistic studies, which could involve western blot analysis of key apoptotic proteins (e.g., Bcl-2 family members, caspases) and the use of specific pathway inhibitors.

Conclusion

This compound demonstrates significant cytotoxic activity against a variety of cancer cell lines, warranting further investigation as a potential anticancer agent. The provided protocols offer standardized methods for assessing its in vitro efficacy. Future research should focus on obtaining precise IC50 values across a wider panel of cell lines to better define its potency and selectivity. Elucidating the definitive mechanism of action, including the validation of the proposed apoptotic signaling pathway, will be crucial for its continued development as a therapeutic lead.

References

Application Note: Phidianidine B for Dopamine Transporter Binding Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dopamine transporter (DAT) is a critical regulator of dopaminergic neurotransmission, responsible for the reuptake of dopamine from the synaptic cleft into presynaptic neurons.[1] Its dysfunction is implicated in numerous neurological and psychiatric disorders, including Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and substance use disorders. As such, the DAT is a key target for therapeutic drug development. Phidianidines A and B, marine-derived indole alkaloids, have been identified as selective inhibitors of the dopamine transporter.[1] This application note provides a detailed protocol for a competitive radioligand binding assay to characterize the interaction of Phidianidine B with the dopamine transporter.

Principle of the Assay

This protocol describes a competitive binding assay, a fundamental technique to determine the affinity of a test compound (the "competitor," in this case, this compound) for a specific receptor or transporter. The assay measures the ability of the unlabeled this compound to displace a radiolabeled ligand that is known to bind to the DAT with high affinity. The concentration of this compound that inhibits 50% of the specific binding of the radioligand is known as the IC50 value. From this, the inhibition constant (Ki), a measure of the compound's binding affinity, can be calculated.[2][3]

Quantitative Data Summary

The following tables summarize the binding affinity and functional inhibition of Phidianidine A and B for the human dopamine transporter (hDAT). Data is derived from studies on the total synthesis and biological characterization of these compounds.[1] For comparison, data for other common DAT ligands are also included.

Table 1: Binding Affinity of Phidianidines for the Human Dopamine Transporter [1]

| Compound | Radioligand | Ki (nM) |

| Phidianidine A | [¹²⁵I]RTI-55 | 1800 ± 200 |

| This compound | [¹²⁵I]RTI-55 | 2200 ± 300 |